molecular formula C17H14O2 B169361 Ethyl anthracene-9-carboxylate CAS No. 1754-54-7

Ethyl anthracene-9-carboxylate

Cat. No.: B169361
CAS No.: 1754-54-7
M. Wt: 250.29 g/mol
InChI Key: HAIGJDFIKOFIAB-UHFFFAOYSA-N
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Description

Ethyl anthracene-9-carboxylate is an organic compound with the molecular formula C17H14O2. It is an ester derivative of anthracene-9-carboxylic acid, where the carboxyl group is esterified with an ethyl group. This compound is known for its aromatic structure, which includes a three-ring anthracene system, making it a subject of interest in various chemical research and industrial applications.

Mechanism of Action

Target of Action

Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid (9-AC), a rigid organic molecule commonly utilized in the construction of coordination complexes .

Mode of Action

The compound exhibits radical-induced photochromism and photomagnetism upon irradiation with Xe lamp light . This light-actuated behavior is crucial for the design of new photochromic complexes and optical switching devices . The compound’s interaction with light leads to the generation of stable radicals, which are important in the field of optical switching, displays, and other devices .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the photogeneration of stable radicals . The compound is prone to intermolecular [4+4] cycloaddition reactions after UV light irradiation, inducing mechanical bending, magnetic, and photoluminescent variations . The dimer analogue could also be reversibly returned to the monomer state via either a heat treatment or another light irradiation .

Pharmacokinetics

The compound’s large π-conjugated structure may influence its bioavailability and stability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with light. Upon light irradiation, the compound undergoes a color change, which has been naked-eye detected in some anthracene-based complexes . This color change is due to the generation of stable radicals, which can be used in the construction of photochromic materials .

Action Environment

Environmental factors, such as light and temperature, significantly influence the action, efficacy, and stability of this compound. For instance, the compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation . Furthermore, the dimer analogue of the compound can be reversibly returned to the monomer state via either a heat treatment or another light irradiation .

Biochemical Analysis

Biochemical Properties

Ethyl anthracene-9-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been shown to interact with enzymes such as manganese peroxidase (MnP), lignin peroxidase (LiP), laccase, 1,2-dioxygenase, and 2,3-dioxgenase . These interactions are crucial for its role in biochemical reactions, particularly in the field of optical switching, displays, and other devices .

Cellular Effects

It has been suggested that it may influence cell function through its impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to generate stable radicals. This process is important in the field of optical switching, displays, and other devices . It is also suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. It has been found that the photogeneration of stable radicals is a light-induced electron transfer process, and the stable radicals are produced after Xe lamp illumination

Metabolic Pathways

It is known that it interacts with enzymes such as manganese peroxidase (MnP), lignin peroxidase (LiP), laccase, 1,2-dioxygenase, and 2,3-dioxgenase . These interactions could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction can be represented as follows:

Anthracene-9-carboxylic acid+EthanolAcid catalystEthyl anthracene-9-carboxylate+Water\text{Anthracene-9-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Anthracene-9-carboxylic acid+EthanolAcid catalyst​Ethyl anthracene-9-carboxylate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of anthracene-9-methanol derivatives.

    Substitution: The aromatic rings of this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracene-9-methanol derivatives.

    Substitution: Nitro, sulfo, and halo derivatives of this compound.

Scientific Research Applications

Ethyl anthracene-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various anthracene derivatives, which are important in the study of photophysical and photochemical properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and organic semiconductors due to its stable aromatic structure and electronic properties.

Comparison with Similar Compounds

    Anthracene-9-carboxylic acid: The parent compound, which lacks the ethyl ester group.

    Ethyl anthracene-9-methanol: A reduced form of ethyl anthracene-9-carboxylate.

    Anthraquinone derivatives: Oxidized forms of anthracene compounds.

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent acid and other derivatives. The presence of the ethyl group enhances its solubility in organic solvents and can influence its interaction with biological targets.

Properties

IUPAC Name

ethyl anthracene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIGJDFIKOFIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505568
Record name Ethyl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-54-7
Record name Ethyl anthracene-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and structure of ethyl anthracene-9-carboxylate?

A1: this compound has the molecular formula C17H14O2. [] Structurally, it consists of an anthracene moiety with an ethyl carboxylate group substituted at the 9 position. The carboxylate group and the anthracene ring system are not coplanar, with a dihedral angle of 76.00° between them. []

Q2: How does this compound pack in its crystal structure?

A2: The crystal structure of this compound is stabilized by a combination of C–H⋯O hydrogen bonds and edge-to-face arene interactions. [] These interactions contribute to the arrangement of molecules within the crystal lattice.

Q3: Has this compound been used in the synthesis of other materials?

A3: Yes, this compound has been used as a photoactive monomer in the synthesis of amphiphilic diblock copolymers. [] When copolymerized with poly(ethylene glycol) and linear brush polydimethylsiloxane, it allows for the formation of nanoparticles that can be crosslinked by UV irradiation due to the presence of the anthracene moiety. []

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